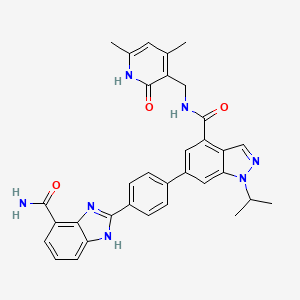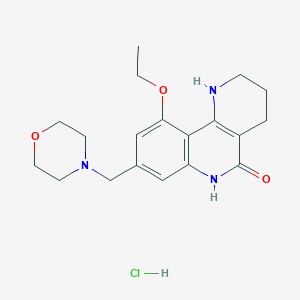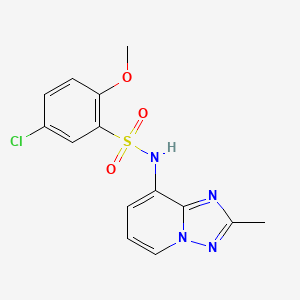![molecular formula C20H16ClF3N6O2 B12386121 2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DCZ3301 is a novel aryl-guanidino compound that has shown significant cytotoxic effects against various types of cancer cells, particularly multiple myeloma, diffuse large B cell lymphoma, and T-cell leukemia/lymphoma . This compound has been identified as a promising therapeutic agent due to its ability to overcome drug resistance in cancer treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DCZ3301 involves the formation of an aryl-guanidino structure through a series of chemical reactions. The specific synthetic route and reaction conditions for DCZ3301 have been developed and optimized to ensure high yield and purity . The process typically involves the reaction of an aryl halide with a guanidine derivative under controlled conditions to form the desired aryl-guanidino compound .
Industrial Production Methods
Industrial production of DCZ3301 would likely involve scaling up the laboratory synthesis process to a larger scale, ensuring that the reaction conditions are optimized for mass production. This would include the use of industrial reactors, purification systems, and quality control measures to produce DCZ3301 in large quantities while maintaining its efficacy and safety .
化学反応の分析
Types of Reactions
DCZ3301 undergoes several types of chemical reactions, including:
Oxidation: DCZ3301 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: DCZ3301 can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DCZ3301 may produce hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
DCZ3301 has a wide range of scientific research applications, including:
作用機序
DCZ3301 exerts its effects primarily by inducing cell cycle arrest and apoptosis in cancer cells. The compound inhibits DNA repair mechanisms and enhances DNA damage, leading to cell death . It promotes the phosphorylation of ATM, ATR, and their downstream proteins, which are involved in the DNA damage response . Additionally, DCZ3301 affects various signaling pathways, including the PI3K/AKT pathway, contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
Bortezomib: A proteasome inhibitor used to treat multiple myeloma.
Lenalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor similar to bortezomib but with a different chemical structure and mechanism.
Uniqueness of DCZ3301
DCZ3301 is unique due to its aryl-guanidino structure, which allows it to overcome drug resistance in cancer cells by targeting DNA repair mechanisms and enhancing DNA damage . This sets it apart from other compounds like bortezomib and lenalidomide, which have different targets and mechanisms of action .
特性
分子式 |
C20H16ClF3N6O2 |
|---|---|
分子量 |
464.8 g/mol |
IUPAC名 |
4-[6-[[amino-[4-chloro-3-(trifluoromethyl)anilino]methylidene]amino]pyridin-3-yl]oxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30) |
InChIキー |
XYKDTMNNPVVZPL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CN=C(C=C2)N=C(N)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


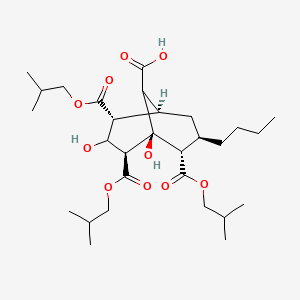

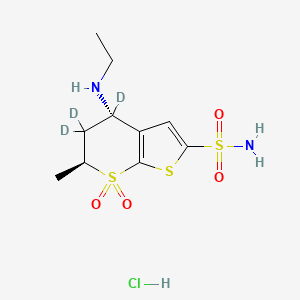

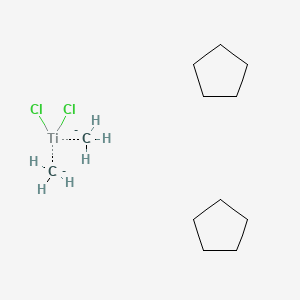

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
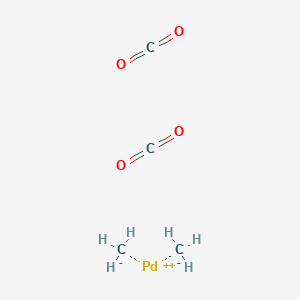
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
